Scientific Field: Organic Chemistry
Application Summary: Methyl 4-acetyl-5-oxohexanoate is used in the modified Knorr condensation for the synthesis of pyrrole . Pyrrole is a heterocyclic aromatic organic compound, and its derivatives are important in the pharmaceutical industry.
Results or Outcomes: The outcome of this application is the synthesis of pyrrole . The yield and purity of the product would depend on the specific experimental conditions.
Scientific Field: Analytical Chemistry
Application Summary: Methyl 4-acetyl-5-oxohexanoate has been used to identify the Michael addition product by using Gas Chromatography and Gas Chromatography-Mass Spectrometry (GC and GC-MS) .
Methods of Application: In this application, the Michael addition reaction is performed, and the product is analyzed using GC and GC-MS techniques .
Results or Outcomes: The outcome of this application is the identification of the Michael addition product . The specific results would depend on the reactants used in the Michael addition reaction.
Scientific Field: Organic Synthesis
Application Summary: Methyl 4-acetyl-5-oxohexanoate is used in the preparation of dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate .
Results or Outcomes: The outcome of this application is the synthesis of dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate . The yield and purity of the product would depend on the specific experimental conditions.
Methyl 4-acetyl-5-oxohexanoate is an organic compound with the molecular formula and a molecular weight of approximately 174.21 g/mol. This compound features a hexanoate backbone with an acetyl group and a keto group, which contributes to its reactivity and potential applications in various chemical processes. It is classified as a β-keto ester, which is notable for its involvement in Michael addition reactions and other synthetic methodologies.
Methyl 4-acetyl-5-oxohexanoate itself does not have a known biological mechanism of action. Its significance lies in its use as a building block for the synthesis of more complex molecules that might have specific biological activities.
Methyl 4-acetyl-5-oxohexanoate can be synthesized through various methods:
Methyl 4-acetyl-5-oxohexanoate has several applications, primarily in organic synthesis:
Several compounds share structural similarities with methyl 4-acetyl-5-oxohexanoate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl Acetoacetate | Contains a ketone and ester functionality | More commonly used in synthesis but less reactive |
Ethyl 4-acetyl-5-oxohexanoate | Similar structure but with ethyl instead of methyl | Different solubility properties |
Methyl 3-oxobutanoate | Contains a keto group but shorter carbon chain | Less versatile due to fewer reactive sites |
Methyl 4-hydroxy-5-oxohexanoate | Hydroxyl group addition | Increased polarity may affect reactivity |
Methyl 4-acetyl-5-oxohexanoate stands out due to its specific combination of functional groups that allow it to participate in diverse